molecular formula C11H11Cl B8382477 5-(4-Chlorophenyl)pent-1-yne

5-(4-Chlorophenyl)pent-1-yne

Cat. No.: B8382477
M. Wt: 178.66 g/mol
InChI Key: RAKBLEAYIVUDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)pent-1-yne is a valuable chemical building block in organic and medicinal chemistry research. This compound features a chlorophenyl ring and a terminal alkyne group, separated by a pentyl chain. The terminal alkyne is a versatile functional group that enables its use in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create complex molecular architectures . The 4-chlorophenyl moiety is a common pharmacophore found in molecules with various biological activities, making this alkyne a key intermediate in the synthesis of potential therapeutic agents and other advanced materials. Researchers utilize this compound in exploring structure-activity relationships and developing new synthetic methodologies. As a terminal alkyne, it can also participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, for the synthesis of triazoles. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption. Researchers should consult safety data sheets and handle this material in accordance with best laboratory practices, as all chemicals should be considered potentially hazardous .

Properties

Molecular Formula

C11H11Cl

Molecular Weight

178.66 g/mol

IUPAC Name

1-chloro-4-pent-4-ynylbenzene

InChI

InChI=1S/C11H11Cl/c1-2-3-4-5-10-6-8-11(12)9-7-10/h1,6-9H,3-5H2

InChI Key

RAKBLEAYIVUDNK-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Imidazole Derivatives

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

  • Activity: Exhibits strong inhibitory effects on nuclear sirtuins (SIRT1-3) in non-small cell lung cancer (NSCLC) cell lines, with superior docking scores (Glide Score: -12.3) and binding energy (-65.2 kcal/mol) compared to other sirtuin inhibitors .

Furan and Thiophene Derivatives

5-(4-Chlorophenyl)furan-2-carbaldehyde (1a)

  • Synthesis : Prepared from 2-furaldehyde in water, yielding 45.2% orange crystals (m.p. 126–128°C) .
  • Application : Serves as a precursor for chalcone derivatives (e.g., 2a ), which show antimicrobial activity .

5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b)

  • Synthesis : Lower yield (25%) compared to 1a , synthesized in DMSO (m.p. 88–90°C) .
  • Comparison : Thiophene derivatives generally exhibit higher lipophilicity than furans, influencing bioavailability.

Triazole Derivatives

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Antitumor Activity : Inhibits lung cancer (NCI-H522) cell growth by 68.09% (GP value), outperforming analogs with tetrahydrofuran or pyridinyl substituents .
  • Mechanism : Acts as a c-Met kinase inhibitor, inducing apoptosis in multiple tumor lines (e.g., MCF-7, A549) .

Aliphatic and Aromatic Hybrid Compounds

Diphenyl-1,3,4-Oxadiazoles

5-(4-Nitrophenyl)-2-(4-Chlorophenyl)-1,3,4-oxadiazole (XIV)

  • CNS Activity : Displays potent CNS depressant effects in rodent models, comparable to diazepam .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro) enhance activity via improved blood-brain barrier penetration .

Pyrazole Carboxamides

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridyl-methyl)-1H-pyrazole-3-carboxamide

  • Synthesis : Prepared via condensation reactions in sulfoxide/toluene, highlighting stability under high-temperature conditions .
  • Application : Investigated for breast cancer metastasis suppression, though specific activity data are pending .

Antifungal Tetrazole Derivatives

Acyl-Hydrazones (TH1–TH10)

  • Activity :
    • TH3–TH7 : Fungicidal against Candida spp. (MIC80: 4–16 µg/mL; MFC: 8–32 µg/mL), comparable to fluconazole .
    • TH1, TH8–TH10 : Fungistatic, indicating substituent-dependent mechanisms (e.g., electron-donating groups reduce efficacy) .
  • SAR : The tetrazole core enhances hydrogen bonding with fungal enzymes, while the 4-chlorophenyl group improves membrane permeability .

Comparative Data Tables

Key Research Findings

Heterocyclic vs. Aliphatic Systems : Heterocycles (e.g., imidazole, triazole) enhance target specificity in cancer and antifungal applications, while aliphatic chains (e.g., oxadiazoles) improve CNS bioavailability .

Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) amplify biological activity by modulating electronic and steric properties .

Synthetic Feasibility : Furan and thiophene derivatives are synthetically accessible but vary in yield based on solvent choice (water vs. DMSO) .

Q & A

Q. What synthetic methodologies are effective for preparing 5-(4-Chlorophenyl)pent-1-yne with high purity?

The compound can be synthesized via photoredox-catalyzed alkynylation reactions. For example, cesium carboxylates and ethynylbenziodoxolone (EBX) reagents under blue-light irradiation in degassed dichloromethane yield alkynylated products with high regioselectivity. Column chromatography (SiO₂, pentane) is recommended for purification . Additionally, hydrolysis of ester intermediates (e.g., methyl or ethyl derivatives) in the presence of sodium hydride can optimize yield, as seen in analogous syntheses of chlorophenyl-containing cyclopentanones .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming functional groups and structural integrity. Thin-layer chromatography (TLC) is useful for monitoring reaction progress, while high-resolution mass spectrometry (HRMS) validates molecular weight. For example, FT-IR peaks near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch) are diagnostic .

Q. How should this compound be stored to ensure stability?

The compound should be stored in inert atmospheres (argon or nitrogen) at low temperatures (-20°C) to prevent alkyne oxidation or decomposition. Solvent choice (e.g., anhydrous dichloromethane) and avoidance of protic or oxidizing agents are critical, as demonstrated in studies of similar alkynes .

Q. What common impurities arise during synthesis, and how can they be resolved?

Side products like unreacted starting materials or regioisomers may form. Column chromatography (pentane/ethyl acetate gradients) effectively separates these impurities. For instance, analogous syntheses report Rf values of 0.3 for purified alkynylated products on SiO₂ .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Density Functional Theory (DFT) studies on similar chlorophenyl-alkynes reveal that the electron-withdrawing chlorine substituent enhances electrophilicity at the alkyne terminus, favoring Sonogashira or Huisgen cycloaddition reactions. HOMO-LUMO gaps calculated via Gaussian software predict reactivity trends .

Q. What mechanistic insights explain the regioselectivity of this compound in photoredox reactions?

Transient absorption spectroscopy and kinetic studies suggest that radical intermediates formed under blue-light irradiation preferentially attack the alkyne’s terminal position. Spin density maps from DFT align with experimental yields of 78% for terminal alkynylation .

Q. Can computational models predict the biological activity of this compound derivatives?

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models, parameterized with DFT-optimized geometries, can predict interactions with enzymes like cytochrome P450. For example, chlorophenyl moieties in agrochemical intermediates show strong binding to fungal sterol biosynthesis targets .

Q. How does the chlorophenyl group enhance the utility of this compound in agrochemical intermediates?

The 4-chlorophenyl group improves lipophilicity and target binding in fungicides like metconazole. Its electron-deficient nature stabilizes transition states in cyclization reactions, as observed in the synthesis of 2,2-dimethylcyclopentanone intermediates .

Contradictions and Data Gaps

  • Synthetic Yield Variability: reports 78% yield for a structurally similar alkyne, while emphasizes hydrolysis-dependent optimization. Researchers should evaluate solvent polarity and catalyst loading to reconcile these differences.
  • Spectroscopic Assignments: Discrepancies in FT-IR peak positions (e.g., C≡C stretches) between and suggest solvent-dependent shifts, necessitating calibration with deuterated solvents.

Methodological Recommendations

  • Reaction Monitoring: Use in-situ Raman spectroscopy to track alkyne consumption during synthesis .
  • Computational Validation: Pair experimental NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to resolve structural ambiguities .

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